molecular formula C10H8ClNO B3002884 4-Amino-2-chloronaphthalen-1-ol CAS No. 120626-14-4

4-Amino-2-chloronaphthalen-1-ol

Cat. No.: B3002884
CAS No.: 120626-14-4
M. Wt: 193.63
InChI Key: OQEWJZAVWHNYSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloronaphthalen-1-ol typically involves the chlorination of 4-amino-1-naphthol. One common method includes the reaction of 4-amino-1-naphthol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2-chloronaphthalen-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloronaphthalen-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloronaphthalen-1-ol is unique due to the presence of both an amino group and a chlorine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

4-amino-2-chloronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEWJZAVWHNYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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